N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chlorobenzo[d]thiazol-2-amine. This intermediate is then reacted with diethylaminoethyl chloride to introduce the diethylaminoethyl group. Finally, the phenylacetic acid derivative is coupled to the benzothiazole core to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted benzothiazoles or phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide
N-(6-chlorobenzo[d]thiazol-2-yl)-hydrazine carboxamide derivatives
Uniqueness: This compound is unique in its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its specific arrangement of benzothiazole, diethylaminoethyl, and phenylacetamide groups sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS.ClH/c1-3-24(4-2)12-13-25(20(26)14-16-8-6-5-7-9-16)21-23-18-11-10-17(22)15-19(18)27-21;/h5-11,15H,3-4,12-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZDTQVAOOQRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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